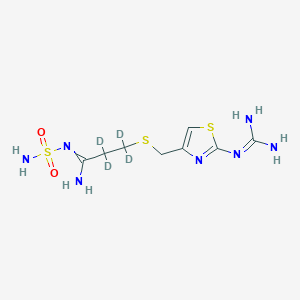
Famotidine-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Famotidine-d4 (Major) is a deuterated form of famotidine, a histamine H2 receptor antagonist. Famotidine is commonly used to treat conditions related to excessive stomach acid production, such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome . The deuterated form, Famotidine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of famotidine due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-d4 involves the incorporation of deuterium atoms into the famotidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of famotidine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Famotidine-d4 typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as crystallization and chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Famotidine-d4 undergoes various chemical reactions, including:
Oxidation: Famotidine-d4 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
Famotidine-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of famotidine.
Metabolism: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how famotidine interacts with other drugs.
Biological Research: Exploring the effects of famotidine on histamine receptors and related pathways .
Mecanismo De Acción
Famotidine-d4, like famotidine, acts as a competitive inhibitor of histamine H2 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing gastric acid secretion. This mechanism is particularly effective in treating conditions like GERD and peptic ulcers. The primary molecular target is the histamine H2 receptor, and the pathway involves the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels and reduced acid secretion .
Comparación Con Compuestos Similares
Famotidine-d4 can be compared with other histamine H2 receptor antagonists such as:
Cimetidine: Less potent and has more drug interactions.
Ranitidine: Similar potency but has been withdrawn from many markets due to safety concerns.
Nizatidine: Similar efficacy but different pharmacokinetic profile .
Famotidine-d4 is unique due to its deuterated nature, which makes it particularly useful in research settings for studying the pharmacokinetics and metabolism of famotidine without altering its pharmacological properties .
Propiedades
Fórmula molecular |
C8H15N7O2S3 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D2,2D2 |
Clave InChI |
XUFQPHANEAPEMJ-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C(=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
SMILES canónico |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



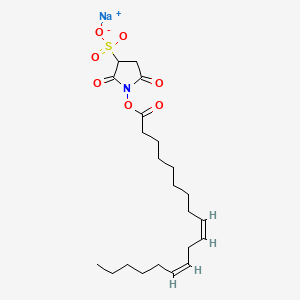
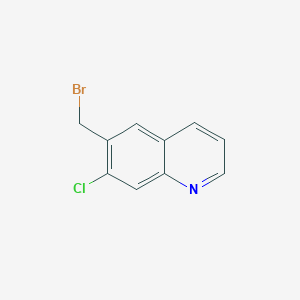
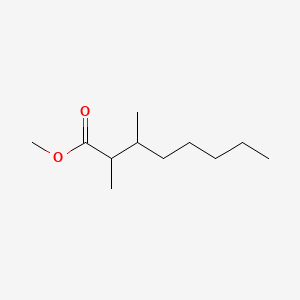
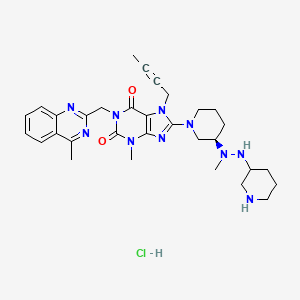
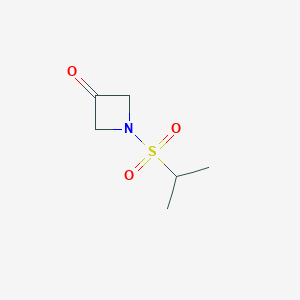
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
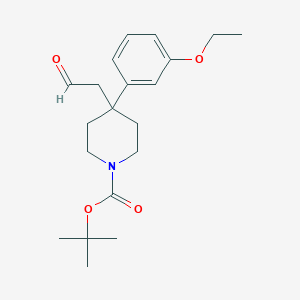

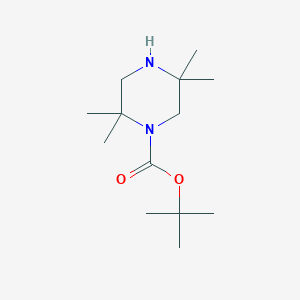
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
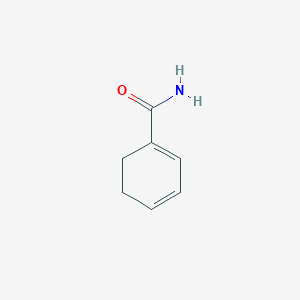
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
